molecular formula C18H23BO3 B1149353 (4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 158937-26-9

(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B1149353
CAS No.: 158937-26-9
M. Wt: 298.18442
InChI Key:
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Description

(4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom. The compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the reaction between an aryl halide and a diboron reagent . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: In industrial settings, the production of (4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)boronic acid may involve continuous flow processes to handle large-scale reactions efficiently. These methods often employ similar reaction conditions but are optimized for higher throughput and yield .

Chemical Reactions Analysis

Types of Reactions: (4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic esters, borates, and substituted biphenyl derivatives .

Scientific Research Applications

(4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, attacking the palladium center and facilitating the reaction.

Comparison with Similar Compounds

Uniqueness: (4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its hexyloxy substituent, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in the synthesis of liquid crystals and other advanced materials .

Properties

IUPAC Name

[4-(4-hexoxyphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BO3/c1-2-3-4-5-14-22-18-12-8-16(9-13-18)15-6-10-17(11-7-15)19(20)21/h6-13,20-21H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZCPFHQEAZBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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